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Compound of Interest

Compound Name: 5-(m-Tolyl)isoxazole

CAS No.: 129747-41-7

Cat. No.: B167081

Get Quote

Executive Summary & Chemical Identity
Compound Name: 5-(3-Methylphenyl)isoxazole Synonyms: 5-(m-Tolyl)isoxazole; 5-(3-

Tolyl)isoxazole CAS Number:129747-41-7 (Primary reference; verify against specific vendor

lots due to frequent regioisomer confusion). Molecular Formula: C₁₀H₉NO Molecular Weight:

159.19 g/mol [1]

The "Regioisomer Trap" in Isoxazole Chemistry
In medicinal chemistry, the isoxazole scaffold is a critical bioisostere for pyridine or phenyl

rings, notably found in COX-2 inhibitors (e.g., Valdecoxib) and p38 MAP kinase inhibitors.[1]

However, a common pitfall in sourcing or synthesizing this core is the regiochemical ambiguity

between the 3-aryl and 5-aryl isomers.[1]

Target:5-(3-Methylphenyl)isoxazole (Aryl group at position 5).

Common Impurity/Confusion: 3-(3-Methylphenyl)isoxazole (Aryl group at position 3).[1]
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Why this matters: The biological activity of isoxazoles is strictly position-dependent.[1] The 5-

aryl regioisomer typically exhibits distinct lipophilicity and hydrogen-bond accepting vectors

compared to the 3-aryl analog.

Structural Verification & Properties
Before initiating synthesis or biological testing, structural identity must be confirmed.[1] Relying

solely on MS (Mass Spectrometry) is insufficient as both regioisomers share the same mass (

160 [M+H]⁺).[1]

Physical Property Profile
Property Value / Description Note

Appearance
White to off-white crystalline

solid

Melting Point 45–48 °C (Predicted)
Low melting solid; may appear

as oil if impure.[2]

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate
Poor water solubility.[1]

LogP ~2.8 Lipophilic core.

Diagnostic NMR Signals (Self-Validating Protocol)
To distinguish the 5-aryl isomer from the 3-aryl isomer, analyze the proton at the isoxazole C-4

position.[1]

¹H NMR (CDCl₃, 400 MHz):

Isoxazole C4-H: Look for a sharp doublet or singlet around δ 6.4 – 6.6 ppm.

Differentiation: In 5-aryl isoxazoles, the C4-H often appears slightly upfield compared to 3-

aryl isomers due to the electronic conjugation path.[1] However, the most definitive check

is NOESY (Nuclear Overhauser Effect Spectroscopy):
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5-Aryl: Strong NOE correlation between the Isoxazole C4-H and the ortho-protons of the

3-methylphenyl ring.

3-Aryl: NOE correlation between Isoxazole C4-H and the C5-H (or C5-methyl if

substituted), but weak/no correlation to the aryl ring if it is at position 3.[1]

Regioselective Synthesis Strategy
To avoid the separation of isomers inherent in standard 1,3-dipolar cycloadditions (alkyne +

nitrile oxide), this guide recommends the Enaminone Cyclocondensation Route.[1] This

pathway is chemically programmed to yield the 5-aryl isomer exclusively.

Reaction Pathway Diagram

3-Methylacetophenone
(Starting Material)

Enaminone Intermediate
(3-(Dimethylamino)-1-(3-tolyl)prop-2-en-1-one)

Condensation

DMF-DMA
(Reflux)

5-(3-Methylphenyl)isoxazole
(Target)

Cyclization
(-H2O, -NHMe2)

NH2OH·HCl
(Ethanol, Reflux)

Click to download full resolution via product page

Caption: Regioselective synthesis via enaminone intermediate ensures exclusive formation of

the 5-aryl isomer.

Detailed Protocol
Step 1: Formation of Enaminone Intermediate

Charge: In a round-bottom flask, dissolve 10.0 mmol of 3'-methylacetophenone in 15 mL of

neat N,N-dimethylformamide dimethyl acetal (DMF-DMA).
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Reflux: Heat the mixture to reflux (approx. 100–110 °C) under nitrogen for 6–12 hours.

Monitor by TLC (Thin Layer Chromatography) for the disappearance of the ketone.[1]

Workup: Evaporate the excess DMF-DMA under reduced pressure on a rotary evaporator.

The residue is typically a yellow/orange solid or oil (the enaminone).[1]

Checkpoint: This intermediate is stable enough for the next step without extensive

purification.[1]

Step 2: Cyclization to Isoxazole

Solvation: Dissolve the crude enaminone residue in 20 mL of absolute ethanol.

Addition: Add 12.0 mmol (1.2 eq) of Hydroxylamine Hydrochloride (NH₂OH·HCl).

Reflux: Heat to reflux for 2–4 hours.

Mechanism: The nitrogen of hydroxylamine attacks the activated enamine carbon first,

followed by cyclization onto the carbonyl oxygen.[1] This specific order of addition

guarantees the 5-aryl regiochemistry.[1]

Purification:

Cool to room temperature.[1]

Remove ethanol under vacuum.[1]

Partition residue between Water and Ethyl Acetate.[1]

Wash organic layer with Brine, dry over Na₂SO₄.[1]

Final Polish: Recrystallize from Ethanol/Water or purify via silica gel chromatography

(Hexane:EtOAc gradient).

Decision Logic for Sourcing vs. Synthesis
When deciding whether to buy or build, use this logic flow to ensure project integrity.
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Need 5-(3-Methylphenyl)isoxazole
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Caption: Workflow for verifying commercial sources versus initiating internal synthesis.

Biological Context & Applications
The 5-aryl isoxazole moiety is not merely a linker; it is a pharmacophore element.[1]

Kinase Inhibition: In p38 MAP kinase inhibitors, the isoxazole nitrogen often serves as a

hydrogen bond acceptor for the ATP-binding pocket (hinge region).[1] The 3-methyl group on
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the phenyl ring provides hydrophobic contacts that can improve selectivity against other

kinases.[1]

COX-2 Selectivity: Analogous to Valdecoxib, the central isoxazole ring orients the two aryl

groups into the cyclooxygenase active site.[1] The 5-position aryl group inserts into the

hydrophobic side pocket.[1]

Safety Note:

Isoxazole Ring Stability: Generally stable to metabolic oxidation, but the isoxazole N-O bond

can be cleaved under strong reducing conditions (e.g., hydrogenation with Pd/C), opening

the ring to form an amino-enone.[1] Avoid these conditions unless ring opening is intended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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